BenchChemオンラインストアへようこそ!

Prostanozol

Anabolic-androgenic ratio levator ani assay castrated rat model

Prostanozol (CAS 1186001-41-1), chemically designated as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, is a synthetic anabolic-androgenic steroid (AAS) distinguished by a pyrazole ring fused at the C2–C3 positions of the androstane skeleton. It is structurally identified as the 17β-tetrahydropyranyl (THP) ether of demethylstanozolol, functioning as an orally active prodrug of the 17α-demethylated analogue of stanozolol.

Molecular Formula C25H38N2O2
Molecular Weight 398.6 g/mol
CAS No. 1186001-41-1
Cat. No. B1506694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstanozol
CAS1186001-41-1
Molecular FormulaC25H38N2O2
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C
InChIInChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1
InChIKeyAGJAMJZFPDQSEW-KOTDIDPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostanozol (CAS 1186001-41-1) Chemical Identity, Regulatory Status, and Structural Context for Scientific Procurement


Prostanozol (CAS 1186001-41-1), chemically designated as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, is a synthetic anabolic-androgenic steroid (AAS) distinguished by a pyrazole ring fused at the C2–C3 positions of the androstane skeleton [1][2]. It is structurally identified as the 17β-tetrahydropyranyl (THP) ether of demethylstanozolol, functioning as an orally active prodrug of the 17α-demethylated analogue of stanozolol [3]. First synthesised and pharmacologically characterised in 1961, the compound was later rediscovered in 2005 as an undeclared ingredient in dietary supplements and is currently classified as a Schedule III controlled substance by the U.S. DEA and is prohibited under the WADA Prohibited List [4][5].

Why Prostanozol Cannot Be Assumed Interchangeable with Stanozolol or Other Pyrazole-Androstane Steroids — The Quantitative Case for Controlled Sourcing


Although prostanozol shares the [3,2-c]pyrazole-androstane scaffold with stanozolol, critical structural divergences — most notably the absence of the 17α-methyl group and the presence of a 17β-THP ether prodrug moiety — produce distinct pharmacological, metabolic, and physical profiles that invalidate any assumption of generic interchangeability [1]. The anabolic-to-androgenic potency ratio differs markedly between prostanozol (8:1) and stanozolol (approximately 30:1), the androgen receptor binding mode diverges quantitatively, and the metabolic fate of prostanozol yields at least 24 unique metabolites that define a wholly distinct detection signature for anti-doping and forensic analysis [2][3]. These differences are amplified in the context of controlled-substance scheduling, where prostanozol’s distinct CAS and regulatory identity necessitate dedicated procurement, handling, and analytical reference standards.

Prostanozol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Stanozolol, Testosterone, and Class Analogs


Anabolic-to-Androgenic Potency Ratio: Prostanozol 8:1 vs. Stanozolol ~30:1 in Rat In Vivo Models

In the original pharmacological characterisation by Clinton and coworkers, prostanozol administered subcutaneously to rats exhibited an anabolic-to-androgenic potency ratio of 8:1, determined via nitrogen balance and ventral prostate weight change endpoints [1]. Stanozolol, by comparison, has been reported in multiple independent studies to exhibit an anabolic-to-androgenic ratio of approximately 30:1 using the levator ani vs. ventral prostate assay in castrated rats, indicating a roughly 3.75-fold greater dissociation between anabolic and androgenic activity relative to prostanozol [2]. This quantitative divergence means that at anabolic equipotency, prostanozol delivers substantially greater androgenic stimulation than stanozolol.

Anabolic-androgenic ratio levator ani assay castrated rat model tissue selectivity

Androgen Receptor Binding Affinity: Prostanozol Comparable to Testosterone; Stanozolol Exhibits RBA < 0.05

In a competitive binding assay, prostanozol demonstrated affinity for the human androgen receptor (AR) comparable to that of the endogenous agonist testosterone [1]. Stanozolol, in contrast, has been consistently reported to exhibit a relative binding affinity (RBA) for the AR of less than 0.05 relative to the high-affinity synthetic androgen metribolone (R1881), indicating approximately 20-fold weaker receptor engagement than the reference ligand [2]. This quantitative difference indicates that despite near-identical steroidal scaffolds, the presence of the 17α-methyl group in stanozolol and the THP-ether prodrug architecture in prostanozol produce divergent AR binding profiles.

Androgen receptor binding competitive binding assay RBA in vitro pharmacology

Metabolic Fate and Detectability: 24 Distinct Prostanozol Metabolites vs. Stanozolol's Hydroxylation Profile — Implications for Doping Control and Forensic Analysis

Comprehensive metabolic profiling using pooled human liver microsomes (HLM) and a uPA(+/+)-SCID chimeric mouse model with humanised liver revealed a total of 24 distinct prostanozol metabolites, classified into two broad categories: 17-hydroxy and 17-keto derivatives [1]. This contrasts with stanozolol, whose metabolism is dominated by hydroxylation at the pyrazole C-3′ position and at steroid-ring positions C-4β, C-16α, and C-16β, with fewer structurally distinct phase I metabolites reported [2]. The prostanozol-specific metabolites identified include 17-keto-Prostanozol (M1), hydroxy-17-keto-Prostanozol (M2, M3, M4), and novel dihydroxy- and hydroxy-17-hydroxy derivatives (M5–M8) of which M5, M7, and M8 were previously unreported [3].

Metabolism doping control chimeric mouse model designer steroid LC-MS/MS

Structural Prodrug Architecture: Prostanozol THP-Ether vs. Stanozolol 17α-Methyl — Divergent Oral Bioavailability and First-Pass Metabolism Determinants

Prostanozol is distinguished by a 17β-tetrahydropyranyl (THP) ether protecting group, designed as a prodrug that liberates 17α-demethylstanozolol upon in vivo hydrolysis [1]. This prodrug strategy directly contrasts with stanozolol's well-established 17α-methyl substitution, which sterically shields the 17β-hydroxyl from first-pass hepatic oxidation, thereby enhancing oral bioavailability but also introducing the risk of hepatotoxicity associated with C17-alkylated steroids [2]. The 17α-demethylated structure of prostanozol's active form is expected to reduce the hepatotoxic potential relative to 17α-alkylated steroids, while the THP-ether prodrug moiety partially compensates for the loss of oral stability that would otherwise accompany demethylation [3].

Prodrug design oral bioavailability 17α-alkylation THP-ether first-pass metabolism

Physical Property Differentiation: Prostanozol Melting Point 196–216 °C vs. Stanozolol 242 °C — Quality Control and Formulation Implications

Prostanozol exhibits a melting range of 196–216 °C, approximately 26–46 °C lower than stanozolol's well-established melting point of 242 °C . The absence of the 17α-methyl group in prostanozol reduces intermolecular hydrogen-bonding capacity and alters crystal packing, resulting in measurably distinct solid-state thermal behaviour . This physicochemical difference provides a simple, orthogonal identity confirmation test for incoming quality control and distinguishes prostanozol reference standards from the more readily available stanozolol.

Melting point crystallinity physicochemical characterisation quality control reference standard

Prostanozol Procurement-Specific Application Scenarios Grounded in Quantitative Differentiation Evidence


Anti-Doping Control Method Development and Metabolite Reference Standard Sourcing

WADA-accredited laboratories developing or validating LC-MS/MS confirmatory methods for prostanozol require the authentic parent compound to generate the full panel of 24 characterised metabolites (including the diagnostic 17-keto-Prostanozol and sulfate-conjugated species M6/M7) for use as chromatographic retention-time and mass-spectral reference standards [1][2]. Stanozolol reference material cannot substitute for this purpose, as its hydroxylation-dominated metabolic pathway does not produce these target analytes.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Androstane AR Ligands

Medicinal chemistry programmes exploring the impact of C17 substitution on AR binding affinity and transactivation efficacy must use prostanozol as the 17α-demethylated comparator, because its AR binding affinity (comparable to testosterone) and transactivation profile (increased activity relative to testosterone) provide a quantitatively distinct reference point from stanozolol's weak AR binding (RBA < 0.05) [3][4].

Forensic Toxicology and Seized-Drug Analysis Reference Standards

Forensic laboratories analysing confiscated 'dietary supplement' or black-market products require certified prostanozol reference standard to confirm identity through combined melting point (196–216 °C), GC-MS retention index, and mass spectral library matching . The melting-point differential of ≥26 °C from stanozolol provides a rapid triage step that prevents false attribution to the more commonly encountered stanozolol in forensic casework.

In Vitro Androgen Receptor Pharmacology and Selectivity Profiling

Researchers conducting competitive binding assays, AR transactivation reporter gene assays, or selectivity panels against related nuclear receptors (mineralocorticoid receptor, progesterone receptor) require prostanozol as a distinct pyrazole-androstane probe [5]. Its 8:1 anabolic:androgenic ratio and testosterone-comparable AR binding affinity make it a mechanistically distinct tool compound for dissecting the relationship between receptor occupancy and tissue-selective transcriptional outcomes.

Quote Request

Request a Quote for Prostanozol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.